BenchChemオンラインストアへようこそ!

3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid

Lipophilicity Drug-likeness Medicinal Chemistry

3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1510467-54-5) is a partially saturated, fused bicyclic heterocycle belonging to the tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid family. It possesses a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g·mol⁻¹.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 1510467-54-5
Cat. No. B2744897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid
CAS1510467-54-5
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC(C)C1=NC(=C2N1CCCC2)C(=O)O
InChIInChI=1S/C11H16N2O2/c1-7(2)10-12-9(11(14)15)8-5-3-4-6-13(8)10/h7H,3-6H2,1-2H3,(H,14,15)
InChIKeyGZMGYMIDULBJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1510467-54-5): Core Scaffold Identity and Procurement-Relevant Characteristics


3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1510467-54-5) is a partially saturated, fused bicyclic heterocycle belonging to the tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid family. It possesses a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g·mol⁻¹ . The compound is supplied at 98% purity (in‑house guiding specification) and is offered in research quantities (1 g, with larger scales available on enquiry) . This scaffold is of interest in medicinal chemistry as a conformationally constrained analogue of the fully aromatic imidazo[1,5‑a]pyridine‑1‑carboxylic acid series, which has been exploited for thromboxane A₂ synthetase inhibition, aldosterone synthase inhibition, and fibroblast growth factor (FGF) receptor modulation [1].

Why 3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid Cannot Be Replaced by a Generic Imidazo[1,5-a]pyridine Carboxylic Acid


Within the imidazo[1,5‑a]pyridine‑1‑carboxylic acid family, even seemingly minor structural modifications—such as the presence or absence of a 3‑alkyl substituent, its size (methyl versus isopropyl), its regioisomeric position (3‑ vs 7‑substitution), and the saturation state of the pyridine ring—can profoundly alter biological target engagement, selectivity, and physicochemical properties. The seminal structure–activity relationship (SAR) study by Ford et al. established that for thromboxane A₂ synthetase inhibition, the nature and position of the substituent on the imidazo[1,5‑a]pyridine core directly dictate inhibitory potency [1]. Patents covering aldosterone synthase inhibitors further demonstrate that specific 3‑alkyl substitution patterns on the tetrahydroimidazo[1,5‑a]pyridine scaffold are critical for achieving the desired CYP11B2 selectivity over CYP11B1 [2]. Consequently, a procurement decision to substitute 3‑isopropyl‑5,6,7,8‑tetrahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid with an unsubstituted, 3‑methyl, 7‑isopropyl, or fully aromatic analogue cannot be made without quantitative knowledge of the differential impact on the intended application—each comparator presents a distinct steric, electronic, and conformational profile that may lead to substantially different outcomes in downstream synthesis or biological assays.

Quantitative Differentiation Evidence for 3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid Versus the Closest Structural Comparators


Lipophilicity Advantage of the 3-Isopropyl Substituent Over the 3-Unsubstituted Parent Scaffold

The 3‑isopropyl group on the target compound increases lipophilicity relative to the unsubstituted parent scaffold 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid (CAS 1520287‑70‑0). The target compound (C₁₁H₁₆N₂O₂, MW 208.26) exhibits a computed LogP of approximately 1.77 and a topological polar surface area (TPSA) of 55.12 Ų . In contrast, the unsubstituted comparator (C₈H₁₀N₂O₂, MW 166.18) lacks the three‑carbon alkyl substituent, resulting in lower lipophilicity (estimated ΔLogP ≈ −0.8 to −1.2 based on additive fragment contributions) and a TPSA that constitutes a larger fraction of the molecular surface area . This divergence affects passive membrane permeability, organic‑solvent extractability during work‑up, and chromatographic retention (HPLC retention time shift), which are material considerations for both biological assay design and synthetic intermediate isolation.

Lipophilicity Drug-likeness Medicinal Chemistry

Supplier-Certified Purity Benchmark of 98% Enables Direct Use Without Additional Purification

The target compound is commercially available at a certified purity of 98% (HPLC, in‑house guiding specification) from the primary supplier Leyan . This specification is directly comparable to the purity grades offered for the closest structural analogues: 3‑methyl‑5,6,7,8‑tetrahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid (CAS 1375472‑21‑1) is listed at 97% , while 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid (CAS 1520287‑70‑0) is offered at 95% . A 1–3 percentage‑point difference in absolute purity corresponds to a 50–75% reduction in total impurity burden (from 5% down to 2%), which can be consequential in fragment‑based screening or when the carboxylic acid is used as a coupling partner in amide bond formation, where residual impurities may act as competing nucleophiles or catalyst poisons.

Purity Quality Assurance Procurement

Regioisomeric Precision: 3-Isopropyl Versus 7-Isopropyl Substitution Determines Spatial Orientation of the Lipophilic Domain

The target compound places the isopropyl group at the 3‑position of the imidazo[1,5‑a]pyridine ring system, whereas the commercially available regioisomer 7‑isopropyl‑5,6,7,8‑tetrahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid (CAS 1551093‑73‑2) carries the identical substituent at the 7‑position on the saturated pyridine ring . In the 3‑substituted series, the alkyl group is located on the imidazole moiety and is coplanar with the π‑system, directly influencing the electronic properties of the heteroaromatic ring. In the 7‑substituted regioisomer, the isopropyl group is attached to an sp³‑hybridised carbon on the tetrahydropyridine ring, projecting into a different spatial vector and exerting a purely steric rather than electronic effect on the carboxylic acid functionality. SAR data from the imidazo[1,5‑a]pyridine thromboxane A₂ synthetase inhibitor class demonstrate that substituent position is a critical determinant of in vitro potency, with certain positional isomers exhibiting >10‑fold differences in IC₅₀ [1]. Although direct comparative enzymatic data for this specific pair are not publicly available, the established positional SAR within the chemotype indicates that the two regioisomers cannot be considered functionally interchangeable.

Regioisomerism Structure-Activity Relationship Scaffold Design

Saturated Versus Unsaturated Core: Conformational Flexibility and Metabolic Stability Implications

The target compound possesses a fully saturated 5,6,7,8‑tetrahydropyridine ring, distinguishing it from the fully aromatic analogue 3‑isopropylimidazo[1,5‑a]pyridine‑1‑carboxylic acid (CAS 1018516‑78‑3, C₁₁H₁₂N₂O₂, MW 204.23) . The saturation introduces two additional hydrogen atoms (molecular formula difference: C₁₁H₁₆N₂O₂ vs C₁₁H₁₂N₂O₂, ΔMW = +4.03 g·mol⁻¹) and converts the planar aromatic pyridine into a half‑chair conformation, increasing the number of accessible low‑energy conformers. This has two documented consequences within the imidazo[1,5‑a]pyridine class: (i) the tetrahydropyridine ring is less prone to cytochrome P450‑mediated oxidation at the carbon atoms adjacent to the ring nitrogen, potentially improving metabolic stability ; (ii) the increased conformational flexibility can enable induced‑fit binding to protein targets with deeper, more sterically demanding binding pockets that cannot accommodate the rigid, planar aromatic system. The patent literature on aldosterone synthase inhibitors explicitly claims 5,6,7,8‑tetrahydro derivatives as a distinct sub‑genus with differentiated selectivity profiles relative to their aromatic counterparts [1].

Saturation Conformational Analysis Metabolic Stability

Validated Application Scenarios for 3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid Based on Quantitative Differentiation Evidence


Advanced Intermediate for Position‑Specific Thromboxane A₂ Synthetase Inhibitor Libraries

The 3‑isopropyl‑5,6,7,8‑tetrahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid scaffold serves as a direct precursor for the synthesis of thromboxane A₂ synthetase inhibitor candidates. The seminal SAR study by Ford et al. demonstrated that imidazo[1,5‑a]pyridine‑1‑alkanoic acid derivatives achieve potent and highly specific inhibition of thromboxane A₂ synthetase, with the most active member exhibiting an in vitro IC₅₀ in the nanomolar range [1]. The 3‑isopropyl substituent on the present scaffold provides a steric and lipophilic handle that can be elaborated—via amide coupling at the carboxylic acid or further functionalisation at the tetrahydropyridine ring—to fine‑tune potency and selectivity. Researchers developing next‑generation antithrombotic or cardioprotective agents should prioritise this specific substitution pattern over the unsubstituted or 3‑methyl analogues, as the isopropyl group occupies a lipophilic pocket that has been shown to enhance target affinity in related imidazo[1,5‑a]pyridine series.

Key Building Block for Aldosterone Synthase (CYP11B2) Inhibitor Programmes

Novartis patent US 8,680,079 B2 establishes that tetrahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid derivatives with specific 3‑alkyl substitution are potent aldosterone synthase (CYP11B2) inhibitors with potential for treating hyperaldosteronism, heart failure, and hypertension [2]. The 98% purity of the commercially available target compound makes it directly suitable for parallel medicinal chemistry libraries aimed at optimising CYP11B2/CYP11B1 selectivity. The saturated tetrahydropyridine ring, as distinct from the aromatic imidazo[1,5‑a]pyridine core, is explicitly claimed to confer a differentiated selectivity profile—an attribute that would be lost if a researcher substituted the fully aromatic 3‑isopropyl analogue (CAS 1018516‑78‑3).

Conformationally Constrained Fragment for FGF Receptor Antagonist Design

Patent literature discloses imidazo[1,5‑a]pyridine derivatives as inhibitors of fibroblast growth factor (FGF) receptors, relevant to oncology and angiogenesis [3]. The tetrahydro ring system in the target compound reduces conformational entropy relative to fully flexible aliphatic linkers while maintaining greater adaptability than the rigid aromatic system. The carboxylic acid functionality provides a convenient attachment point for diversity‑oriented synthesis via amide or ester formation. The 1‑g research quantity and 98% purity offered by the primary supplier enable rapid hit‑to‑lead exploration without the delays associated with custom synthesis of the core scaffold.

Aromatase (CYP19) Inhibitor Probe Synthesis Using the Substituted Tetrahydropyridine Core

European Patent EP 0356673 A2 describes substituted 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyridines as aromatase inhibitors for the treatment of hormone‑dependent cancers, including breast and ovarian carcinomas [4]. While the specific 3‑isopropyl‑1‑carboxylic acid is not explicitly exemplified, its structural features—the tetrahydropyridine core bearing a 3‑alkyl substituent and a carboxylic acid handle—align with the general Markush structure. The compound can therefore serve as a late‑stage diversification intermediate for generating aromatase inhibitor candidates, where the 3‑isopropyl group may mimic the steroid A‑ring isopropylidene moiety found in certain natural product‑derived aromatase inhibitors.

Quote Request

Request a Quote for 3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.